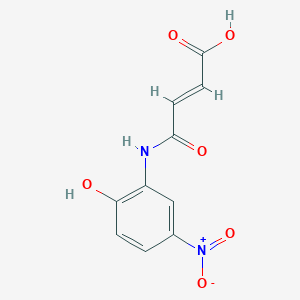
2,4,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,4E,8Z,10E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,4E,8Z,10E)- is a natural product found in Asarum, Salmea, and other organisms with data available.
Scientific Research Applications
Chemical Structure and Identification
- The compound has been identified in various plants like Asiasarum heterotropoides and Asarum forbesii. Spectroscopic investigation and chemical transformation studies have been used to establish its structure (Yasuda, Takeya, & Itokawa, 1981); (Zhang et al., 2005).
Insecticidal Properties
- This compound has been synthesized for use as a mosquito larvicide, showing its potential in insect control (Sharma, Shekharam, & Upender, 1990); (Leng et al., 2011).
Bioactivity in Medicinal Plants
- Found in Echinacea purpurea, it's one of the lipid constituents that contribute to the plant's therapeutic properties (Lii et al., 2002); (Lopes-Lutz et al., 2011).
Anti-Inflammatory and Immunomodulatory Effects
- Studies have shown its ability to inhibit lipopolysaccharide-induced nitric oxide production in microglial cells, indicating potential anti-inflammatory and immunomodulatory effects (Han et al., 2008); (Kim et al., 2019).
Pharmacokinetic Studies
- Research has been conducted to understand its bioavailability and pharmacokinetics, particularly in the context of Echinacea preparations and their interaction with the immune system (Wölkart et al., 2009); (Guiotto et al., 2008).
properties
CAS RN |
75917-90-7 |
|---|---|
Product Name |
2,4,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,4E,8Z,10E)- |
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-7,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4+,7-6-,11-10+,13-12+ |
InChI Key |
VLGRWXYRKYWRPX-SRGJGADKSA-N |
Isomeric SMILES |
C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)C |
SMILES |
CC=CC=CCCC=CC=CC(=O)NCC(C)C |
Canonical SMILES |
CC=CC=CCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)

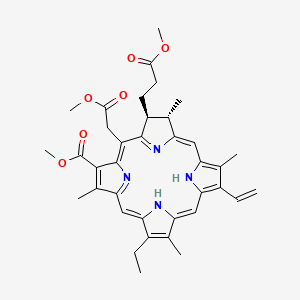
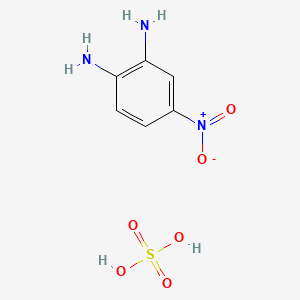
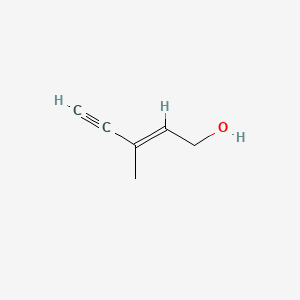
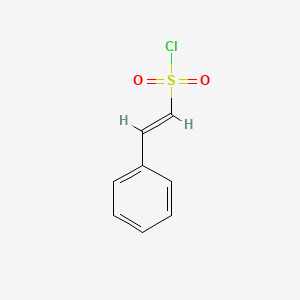
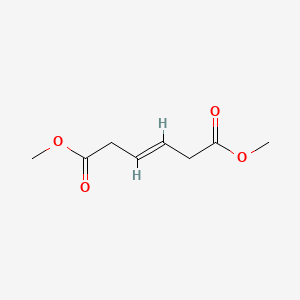
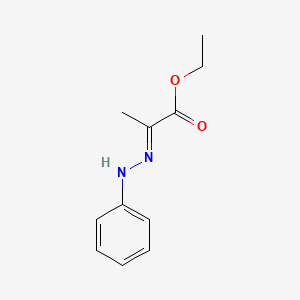

![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)


![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)
